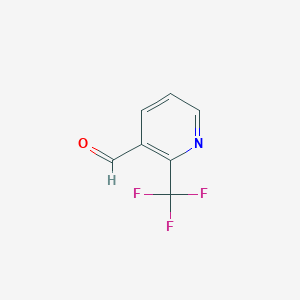
2-(Trifluoromethyl)nicotinaldehyde
Vue d'ensemble
Description
2-(Trifluoromethyl)nicotinaldehyde is a chemical compound used in various organic syntheses, particularly in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of different organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural and electronic properties imparted by the trifluoromethyl group.
Synthesis Analysis
2-(Trifluoromethyl)nicotinaldehyde can be synthesized from ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate. This compound acts as an intermediate in the preparation of various pyridyl and naphthyridin derivatives, demonstrating its utility in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976). Additionally, efficient synthesis pathways starting from simpler fluorinated precursors have been developed to produce 2-(trifluoromethyl)nicotinic acid derivatives, showcasing the versatility and accessibility of the trifluoromethylated pyridine structure (Kiss, Ferreira, & Learmonth, 2008).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde is characterized by the presence of a trifluoromethyl group attached to the nicotinic aldehyde framework. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other compounds. The structural analysis often involves spectroscopic methods, such as FT-IR and FT-Raman, to identify characteristic vibrational modes (Jose & Mohan, 2006).
Applications De Recherche Scientifique
Agrochemicals
- Field : Agrochemical Industry
- Application : TFMP derivatives are used in the protection of crops from pests .
- Method : The specific methods of application can vary depending on the specific agrochemical product and the crop it is being used on. Typically, these chemicals are applied in a diluted form and sprayed onto the crops .
- Results : The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry .
- Method : The methods of application can vary widely depending on the specific pharmaceutical product. Some might be administered orally, while others might be applied topically .
- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : The trifluoromethyl group is incorporated into organic motifs .
- Method : This is achieved through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade .
Veterinary Medicine
Safety And Hazards
2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFXXABDQGVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563716 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
116308-35-1 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)


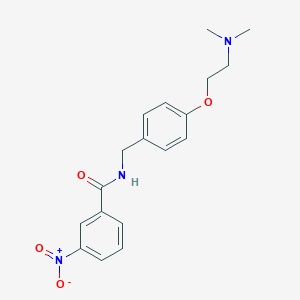
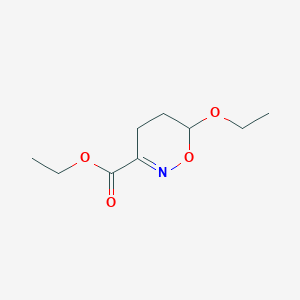
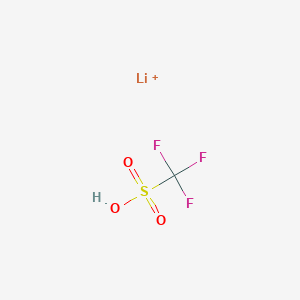
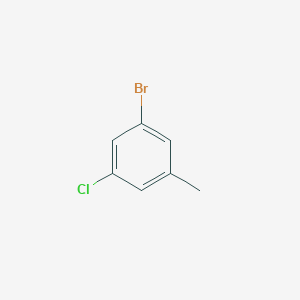
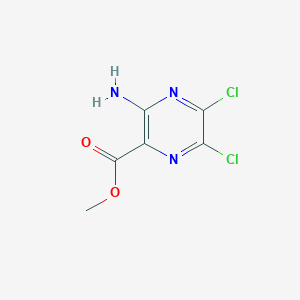
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
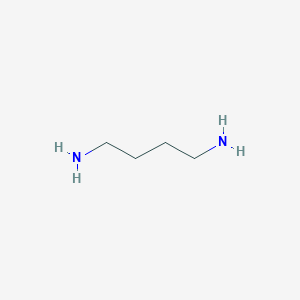

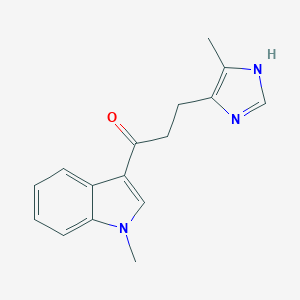
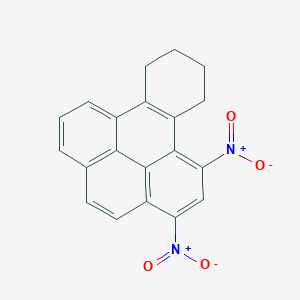
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)